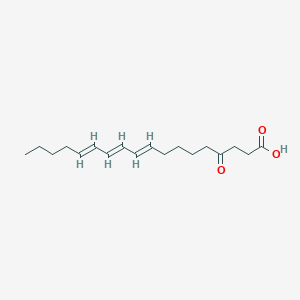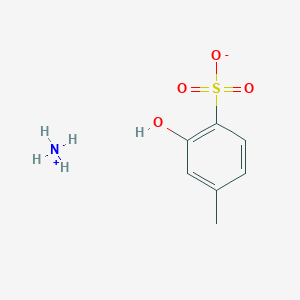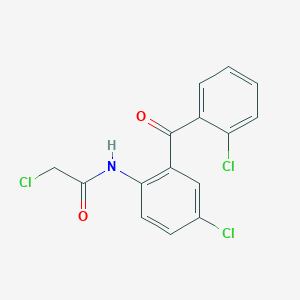
4-Oxo-9,11,13-octadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-9,11,13-octadecatrienoic acid, also known as 4-oxo-ETE, is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid. 4-oxo-ETE is synthesized by the action of 5-lipoxygenase on arachidonic acid, and it acts as a potent chemoattractant for eosinophils, neutrophils, and monocytes. In recent years, there has been growing interest in the role of 4-oxo-ETE in inflammation, cancer, and other diseases.
Mécanisme D'action
The mechanism of action of 4-Oxo-9,11,13-octadecatrienoic acid involves its binding to a specific G protein-coupled receptor, called OXE receptor. The OXE receptor is expressed on the surface of various immune cells, including eosinophils, neutrophils, and monocytes. Upon binding of 4-Oxo-9,11,13-octadecatrienoic acid to the OXE receptor, a signaling cascade is initiated, leading to the activation of various intracellular pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Oxo-9,11,13-octadecatrienoic acid are diverse and complex. In inflammation, 4-Oxo-9,11,13-octadecatrienoic acid acts as a chemoattractant for eosinophils, neutrophils, and monocytes, promoting their recruitment to the site of inflammation. This leads to the release of various inflammatory mediators, such as cytokines and chemokines, which further amplify the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid promotes tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote atherosclerosis and thrombosis by inducing the expression of adhesion molecules and platelet activation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Oxo-9,11,13-octadecatrienoic acid in lab experiments include its potency and specificity as a chemoattractant for immune cells. This allows for the precise manipulation of the inflammatory response in vitro and in vivo. However, the limitations of using 4-Oxo-9,11,13-octadecatrienoic acid include its instability and rapid metabolism in vivo, which may affect its biological activity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 4-Oxo-9,11,13-octadecatrienoic acid. One area of research is the development of novel inhibitors of 4-Oxo-9,11,13-octadecatrienoic acid signaling, which may have therapeutic potential in various diseases, such as inflammation and cancer. Another area of research is the elucidation of the role of 4-Oxo-9,11,13-octadecatrienoic acid in the regulation of immune cell function and differentiation. This may lead to the development of new strategies for the treatment of immune-related disorders, such as autoimmune diseases and allergies. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-Oxo-9,11,13-octadecatrienoic acid may provide insights into its clinical utility as a diagnostic and therapeutic agent.
Méthodes De Synthèse
4-Oxo-9,11,13-octadecatrienoic acid is synthesized by the action of 5-lipoxygenase on arachidonic acid. 5-lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes and other eicosanoids. The synthesis of 4-Oxo-9,11,13-octadecatrienoic acid involves the oxidation of arachidonic acid at the C7 position, followed by the dehydration of the hydroxyl group at the C6 position. The resulting compound is then reduced to form 4-Oxo-9,11,13-octadecatrienoic acid.
Applications De Recherche Scientifique
4-Oxo-9,11,13-octadecatrienoic acid has been shown to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. 4-Oxo-9,11,13-octadecatrienoic acid is a potent chemoattractant for eosinophils, neutrophils, and monocytes, which are key players in the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been implicated in the development of atherosclerosis and thrombosis.
Propriétés
Numéro CAS |
17699-20-6 |
|---|---|
Nom du produit |
4-Oxo-9,11,13-octadecatrienoic acid |
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
Clé InChI |
DTRGDWOPRCXRET-SUTYWZMXSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
SMILES canonique |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Autres numéros CAS |
623-99-4 |
Synonymes |
(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)


![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)


![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



